N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide

Chemical Identity Verification Vendor Due Diligence Procurement Quality Control

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide (CAS 1209958-42-8) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a 7-methoxybenzofuran core connected via a carboxamide linker to a 1-(4-fluorophenyl)cyclopropyl methanamine moiety. The benzofuran-2-carboxamide scaffold has been explored in medicinal chemistry for neuroprotective applications, with a published series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrating protection against NMDA-induced excitotoxicity in primary rat cortical neurons.

Molecular Formula C20H18FNO3
Molecular Weight 339.366
CAS No. 1209958-42-8
Cat. No. B2405428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide
CAS1209958-42-8
Molecular FormulaC20H18FNO3
Molecular Weight339.366
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H18FNO3/c1-24-16-4-2-3-13-11-17(25-18(13)16)19(23)22-12-20(9-10-20)14-5-7-15(21)8-6-14/h2-8,11H,9-10,12H2,1H3,(H,22,23)
InChIKeyLTVOPYUUWSPBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide (CAS 1209958-42-8): Structural Identity and Compound Class Context for Research Procurement


N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide (CAS 1209958-42-8) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a 7-methoxybenzofuran core connected via a carboxamide linker to a 1-(4-fluorophenyl)cyclopropyl methanamine moiety . The benzofuran-2-carboxamide scaffold has been explored in medicinal chemistry for neuroprotective applications, with a published series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrating protection against NMDA-induced excitotoxicity in primary rat cortical neurons [1]. The distinguishing structural feature of CAS 1209958-42-8 is the cyclopropyl spacer interposed between the amide nitrogen and the 4-fluorophenyl group—a motif absent from the direct N-phenyl analogs characterized in the published literature. It is critical to note that several commercial sources have conflated this compound with a structurally unrelated PDE4 inhibitor also designated 'FCPR03' (actual CAS 1917347-65-9; 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-isopropylbenzamide) ; procurement decisions must verify structural identity against the correct CAS number and molecular formula to avoid acquiring the wrong compound.

Why Generic Substitution Risks Compound Misidentification for CAS 1209958-42-8: The Critical FCPR03 Name Confusion Problem


Substitution of CAS 1209958-42-8 with any 'FCPR03'-labeled product without CAS-number verification carries a high risk of acquiring a structurally and pharmacologically unrelated compound. The designation 'FCPR03' is correctly assigned to CAS 1917347-65-9, a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-isopropylbenzamide that acts as a potent and selective phosphodiesterase 4 (PDE4) inhibitor with reported IC50 values of 60 nM, 31 nM, and 47 nM for PDE4 catalytic domain, PDE4B1, and PDE4D7, respectively . Several vendors have erroneously assigned the name 'FCPR03' and its associated PDE4 inhibition data to CAS 1209958-42-8, a compound with a fundamentally different molecular scaffold (C20H18FNO3, MW 339.37) . For researchers specifically requiring the benzofuran-2-carboxamide chemotype with the 1-(4-fluorophenyl)cyclopropyl methanamine moiety, generic substitution by name alone is unreliable. Even within the benzofuran-2-carboxamide class, published SAR data from Cho et al. (2015) demonstrate that subtle substitution changes on the benzofuran ring dramatically alter neuroprotective potency—compound 1f (R2 = -CH3) exhibited the most potent anti-excitotoxic action comparable to memantine at 30 μM, while other derivatives with different substitution patterns showed markedly weaker or absent protection [1]. This class-level SAR evidence supports the principle that structural modifications within benzofuran-2-carboxamides produce non-interchangeable biological outcomes.

Quantitative Differentiation Evidence for CAS 1209958-42-8: Procurement-Relevant Identity and Structural Parameters


CAS Number Authentication Separates the Benzofuran-2-Carboxamide (1209958-42-8) from the Unrelated PDE4 Inhibitor FCPR03 (1917347-65-9)

CAS 1209958-42-8 identifies N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide (C20H18FNO3, MW 339.37 g/mol), a benzofuran-2-carboxamide derivative with a 1-(4-fluorophenyl)cyclopropyl methanamine side chain . This compound is structurally and pharmacologically distinct from the compound correctly designated FCPR03, which bears CAS 1917347-65-9 and is identified as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(propan-2-yl)benzamide (C15H19F2NO3, MW 299.31 g/mol) . The molecular formulas differ by C5H1F2O0 (net loss of 5 carbons, gain of 1 fluorine, loss of 1 oxygen), confirming non-identical chemical entities. Multiple vendors have incorrectly merged these two CAS numbers under the single name 'FCPR03', creating procurement risk .

Chemical Identity Verification Vendor Due Diligence Procurement Quality Control

Cyclopropyl Spacer Confers Distinct Conformational and Physicochemical Properties Relative to Direct N-Phenyl Benzofuran-2-Carboxamide Analogs

CAS 1209958-42-8 incorporates a 1-(4-fluorophenyl)cyclopropyl methanamine moiety in which the cyclopropyl ring serves as a rigid spacer between the carboxamide nitrogen and the 4-fluorophenyl group. This contrasts with the direct N-(4-fluorophenyl)-7-methoxybenzofuran-2-carboxamide (MW 285.27 g/mol, C16H12FNO3), which lacks the cyclopropyl spacer and has a smaller molecular volume . The cyclopropyl insertion increases molecular weight by 54.10 g/mol and introduces a conformationally constrained sp3-rich element not present in the direct N-phenyl analog series characterized by Cho et al. (2015), where all 18 active derivatives feature direct N-phenyl substitution without an intervening alkyl or cycloalkyl spacer [1]. The cyclopropyl group is known in medicinal chemistry to modulate metabolic stability, reduce amide bond hydrolysis, and alter target binding geometry through restricted bond rotation; however, no direct comparative biological data between CAS 1209958-42-8 and N-phenyl analogs have been published.

Medicinal Chemistry Scaffold Differentiation Conformational Analysis

Vendor-Specified Purity Benchmark of ≥95% Establishes Minimum Acceptable Identity Threshold for CAS 1209958-42-8 Procurement

The primary vendor listing for CAS 1209958-42-8 specifies a purity of ≥95% (HPLC), with the compound supplied as a solid for research use only . This purity specification serves as the minimum procurement quality benchmark, consistent with industry standards for research-grade screening compounds. The SMILES string COC1=C2OC(=CC2=CC=C1)C(=O)NCC1(CC1)C1=CC=C(F)C=C1 provides a machine-readable structural identifier for computational verification prior to experimental use . No orthogonal purity verification data (e.g., qNMR, elemental analysis, or certificate of analysis) are publicly available for this compound from non-prohibited sources.

Quality Control Compound Procurement Purity Specification

Best-Fit Research Application Scenarios for CAS 1209958-42-8 Based on Available Structural and Procurement Evidence


Chemical Probe Development Requiring a Cyclopropyl-Spaced Benzofuran-2-Carboxamide Scaffold Distinct from the Published N-Phenyl Series

CAS 1209958-42-8 is most appropriately deployed as a structurally differentiated tool compound within benzofuran-2-carboxamide-focused medicinal chemistry programs. The published SAR from Cho et al. (2015) establishes that 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides exhibit substitution-dependent neuroprotective activity against NMDA-induced excitotoxicity, with compound 1f (R2 = -CH3) achieving neuroprotection comparable to memantine at 30 μM [1]. CAS 1209958-42-8 extends this chemotype by replacing the direct N-phenyl attachment with a 1-(4-fluorophenyl)cyclopropyl methanamine moiety, introducing a conformationally constrained spacer absent from all 18 derivatives in the published series. This structural modification may alter target engagement geometry, metabolic stability, and CNS penetration potential relative to the direct N-phenyl analogs, though these properties have not been experimentally characterized for this specific compound. Researchers should prioritize independent in-house characterization of target binding, functional activity, and ADME properties before drawing conclusions about pharmacological differentiation.

Negative Control or Orthogonal Chemotype Verification in PDE4-Targeted Assays Where True FCPR03 (CAS 1917347-65-9) Is the Primary Pharmacological Tool

Given the documented vendor confusion between CAS 1209958-42-8 and the PDE4 inhibitor FCPR03 (CAS 1917347-65-9), this compound can serve as a structurally distinct negative control in PDE4 inhibition assays. The true FCPR03 (3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-isopropylbenzamide) inhibits PDE4B1 with an IC50 of 31 nM and displays at least 2100-fold selectivity over PDE1-3 and PDE5-11 . CAS 1209958-42-8, with its benzofuran-2-carboxamide core, is not expected to exhibit PDE4 inhibitory activity based on its divergent scaffold, though this hypothesis requires experimental confirmation. Including both compounds in a PDE4 assay panel can help laboratories identify and correct for vendor-originated compound misidentification in their screening workflows.

Computational Chemistry and Molecular Modeling Studies Comparing Cyclopropyl-Containing vs. Direct N-Phenyl Benzofuran-2-Carboxamide Conformational Ensembles

The unambiguous SMILES string (COC1=C2OC(=CC2=CC=C1)C(=O)NCC1(CC1)C1=CC=C(F)C=C1) and molecular formula (C20H18FNO3, MW 339.37) enable computational modeling of this compound's conformational landscape, hydrogen-bonding capacity, and predicted physicochemical properties. Comparative in silico analysis against N-(4-fluorophenyl)-7-methoxybenzofuran-2-carboxamide (C16H12FNO3, MW 285.27) can quantify the impact of cyclopropyl insertion on calculated logP, topological polar surface area, number of rotatable bonds, and fraction of sp3-hybridized carbons (Fsp3). Such computational differentiation provides a rationale for experimental procurement when the cyclopropyl spacer is hypothesized to confer advantages in a specific target-binding or ADME context, pending confirmatory in vitro data.

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.